molecular formula C15H11NO5S B11630778 (5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11630778
M. Wt: 317.3 g/mol
InChI Key: DGKKQLLFVXMXJI-KPKJPENVSA-N
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Description

(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolidine ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole derivative, followed by the formation of the thiazolidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., dichloromethane), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-YN-1-YL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a benzodioxole ring, a thiazolidine ring, and a propynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H11NO5S

Molecular Weight

317.3 g/mol

IUPAC Name

(5E)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C15H11NO5S/c1-3-4-16-14(17)12(22-15(16)18)7-9-5-10(19-2)13-11(6-9)20-8-21-13/h1,5-7H,4,8H2,2H3/b12-7+

InChI Key

DGKKQLLFVXMXJI-KPKJPENVSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=O)S3)CC#C

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=O)S3)CC#C

Origin of Product

United States

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